molecular formula C11H15Cl2NO B13288193 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol

4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13288193
M. Wt: 248.15 g/mol
InChI Key: AAPOUHOEBVQGDL-UHFFFAOYSA-N
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Description

4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H15Cl2NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a butanol backbone with a 2,6-dichlorophenylmethylamino group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2,6-dichlorobenzylamine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,6-Dichlorophenyl)methyl]amino}ethanol
  • 3-{[(2,6-Dichlorophenyl)methyl]amino}propan-1-ol
  • 4-{[(2,6-Dichlorophenyl)methyl]amino}butan-1-ol

Uniqueness

4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15Cl2NO/c1-8(15)5-6-14-7-9-10(12)3-2-4-11(9)13/h2-4,8,14-15H,5-7H2,1H3

InChI Key

AAPOUHOEBVQGDL-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=C(C=CC=C1Cl)Cl)O

Origin of Product

United States

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